molecular formula C14H10ClFN2O B5560032 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide

4-chloro-N'-(4-fluorobenzylidene)benzohydrazide

Cat. No.: B5560032
M. Wt: 276.69 g/mol
InChI Key: JPNRFKXAWBNAIU-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(4-fluorobenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H10ClFN2O and its molecular weight is 276.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0465688 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 4-chloro-N'-(4-fluorobenzylidene)benzohydrazide and its derivatives plays a crucial role in the development of novel compounds with potential applications in materials science and pharmaceuticals. For example, researchers have focused on synthesizing Schiff base ligands and their complexes, exploring their crystal structures, and evaluating their potential as antimicrobial agents. Such studies contribute to the understanding of the molecular structure and properties of these compounds, facilitating the design of materials with desired functionalities (He et al., 2018).

Biological Activities

The antibacterial and antifungal activities of compounds derived from this compound have been extensively studied. These compounds have been evaluated against various bacterial and fungal strains, demonstrating the potential of fluoro groups in hydrazone ligands to improve antibacterial activities. This line of research is crucial for the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (He et al., 2018).

Applications in Sensing and Imaging

Research has also been conducted on the use of derivatives of this compound in the development of sensors and imaging agents. For instance, the synthesis of novel Schiff base "turn-on" fluorescent and chromogenic probes for CN− detection under physiological pH has been reported. These probes demonstrate significant fluorescence increase and color change upon CN− addition, highlighting their potential for applications in environmental monitoring and clinical diagnostics (Xu et al., 2017).

Catalysis and Organic Synthesis

The role of this compound derivatives in catalysis has also been explored, particularly in the selective oxidation of organic compounds. These studies are pivotal for the development of efficient and environmentally friendly catalytic processes in organic synthesis, offering insights into the mechanisms of action and the design of novel catalysts (Higashimoto et al., 2009).

Drug Development and Medicinal Chemistry

Finally, the potential of this compound derivatives in drug development is a promising area of research. Investigations into their inhibitory properties against various enzymes and receptors can lead to the discovery of new therapeutic agents for treating diseases such as cancer, microbial infections, and neurological disorders. This research contributes to the broader field of medicinal chemistry, highlighting the therapeutic potential of hydrazone derivatives (Menear et al., 2008).

Properties

IUPAC Name

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-12-5-3-11(4-6-12)14(19)18-17-9-10-1-7-13(16)8-2-10/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNRFKXAWBNAIU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.